Product packaging for Octahydroindolizine-2-carboxylic acid(Cat. No.:CAS No. 103521-84-2)

Octahydroindolizine-2-carboxylic acid

Cat. No.: B1390549
CAS No.: 103521-84-2
M. Wt: 169.22 g/mol
InChI Key: PTTFWJPLXOUJMB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound exhibiting multiple stereochemical configurations that significantly impact its structural properties. The primary International Union of Pure and Applied Chemistry name for the compound is 1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid, reflecting its bicyclic structure containing a saturated indolizine core with a carboxylic acid functional group at the 2-position. The molecular formula C₉H₁₅NO₂ represents a molecular weight of 169.22 grams per mole, as confirmed by multiple database entries.

The stereochemical complexity of this compound is exemplified by the existence of several well-characterized stereoisomers. The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid configuration represents one of the most extensively studied forms, bearing the Chemical Abstracts Service registry number 80875-98-5. This particular stereoisomer exhibits specific three-dimensional arrangements that influence its conformational behavior and potential biological interactions. Alternatively, the (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid configuration, with Chemical Abstracts Service number 145513-93-5, represents another significant stereochemical variant that demonstrates distinct structural characteristics.

The nomenclature system also encompasses various synonyms and alternative naming conventions used throughout the literature. The compound is frequently referenced as octahydro-1H-indole-2-carboxylic acid, reflecting its relationship to the indole structural framework. Additional systematic names include 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid, which provides explicit detail regarding the saturation pattern of the bicyclic system. The Simplified Molecular Input Line Entry System representation C1CCC2C(C1)CC(N2)C(=O)O effectively captures the molecular connectivity while maintaining stereochemical ambiguity, requiring additional stereochemical descriptors for complete structural specification.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a complex bicyclic architecture that exhibits significant conformational flexibility depending on stereochemical configuration and environmental conditions. The indolizine core structure consists of a fused pyrrolidine and piperidine ring system, creating a rigid bicyclic framework that constrains certain conformational degrees of freedom while allowing flexibility in others. Detailed conformational analysis reveals that the piperidine ring within the octahydroindolizine system consistently adopts a chair conformation, as demonstrated through multiple crystallographic studies.

The pyrrolidine component of the bicyclic system demonstrates greater conformational variability, with observed conformations ranging from envelope to twisted arrangements depending on the specific stereochemical configuration and crystal packing environment. In several crystallographic studies, the pyrrolidine ring has been observed to adopt a twisted envelope conformation, with specific atoms deviating from planarity by measurable distances. The conformational preferences of this ring system are influenced by the substitution pattern and the presence of the carboxylic acid functional group, which can participate in intramolecular hydrogen bonding interactions that stabilize particular conformational states.

The carboxylic acid functional group at the 2-position introduces additional conformational considerations, particularly regarding the orientation of the carboxyl group relative to the bicyclic core. Crystallographic evidence suggests that the carboxylic acid group typically adopts an extended conformation that minimizes steric interactions with the saturated ring system. The C-C(=O)-O-H dihedral angle measurements from various crystal structures indicate preferred orientations that facilitate intermolecular hydrogen bonding while maintaining optimal intramolecular geometry. These conformational preferences have significant implications for the compound's ability to participate in specific molecular recognition events and its overall three-dimensional shape in solution.

Crystallographic Characterization via X-ray Diffraction Studies

Extensive X-ray crystallographic investigations have provided detailed structural information about this compound and its derivatives, revealing precise atomic positions, bond lengths, and angular parameters that define the three-dimensional molecular architecture. Multiple crystal structure determinations have been reported for compounds containing the octahydroindolizine core, including complex spiro derivatives that incorporate this structural motif. These crystallographic studies have consistently confirmed the bicyclic nature of the octahydroindolizine system and provided quantitative measurements of the conformational preferences exhibited by different ring components.

Representative crystallographic data from spiro[2.2"]acenaphthene derivatives containing octahydroindolizine units demonstrate the structural consistency of this bicyclic system across different molecular environments. In one comprehensive study, the compound crystallized in the orthorhombic system with space group P212121, exhibiting unit cell parameters of a = 8.4610(4) Å, b = 16.0926(6) Å, c = 23.8997(11) Å, and Z = 4. The central piperidine ring within the octahydroindolizine system consistently adopted a chair conformation, while the pyrrolidine ring exhibited a slightly twisted envelope conformation, confirming the conformational analysis predictions derived from computational studies.

Additional crystallographic investigations have examined related octahydroindolizine derivatives with varying substitution patterns and stereochemical configurations. A particularly detailed study of 7′,8′,8a′-octahydrodispiro derivatives revealed monoclinic crystal systems with space group P21/n, providing unit cell dimensions of a = 10.2716(4) Å, b = 20.0353(7) Å, c = 14.3790(6) Å, and β = 97.047(1)°. These structural investigations have consistently demonstrated that the octahydroindolizine core maintains its characteristic conformational preferences regardless of the specific substitution pattern or molecular environment, suggesting that the bicyclic framework provides significant conformational stability.

The crystallographic data also reveal important information about intermolecular interactions and crystal packing arrangements. Hydrogen bonding patterns involving the carboxylic acid functional group create extended networks within the crystal lattice, contributing to the overall stability of the crystalline phase. These intermolecular interactions include both classical O-H···O hydrogen bonds and weaker C-H···O contacts that collectively influence the three-dimensional arrangement of molecules within the crystal structure.

Comparative Analysis of Tautomeric Forms and Isomeric Variations

The structural diversity of this compound encompasses multiple stereoisomeric forms and potential tautomeric arrangements that contribute to its complex chemical behavior. Systematic comparison of different stereochemical configurations reveals significant differences in conformational preferences, molecular geometry, and potential biological activities. The most extensively characterized stereoisomers include the (2S,3aS,7aS) and (2S,3aS,7aR) configurations, each exhibiting distinct three-dimensional arrangements that influence their chemical and biological properties.

The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid isomer, commonly designated as the L-form based on its stereochemical relationship to natural amino acids, demonstrates specific conformational characteristics that distinguish it from other stereochemical variants. This particular configuration exhibits a preferred orientation of the carboxylic acid functional group that facilitates specific intermolecular interactions while maintaining optimal intramolecular geometry. The stereochemical arrangement influences the overall molecular shape and creates distinct spatial relationships between functional groups that may be critical for biological recognition processes.

Comparative analysis of the (2S,3aS,7aR) configuration reveals alternative conformational preferences that result from the different stereochemical arrangement at the 7a position. This stereoisomer maintains the same connectivity pattern as other forms but exhibits measurably different three-dimensional characteristics that influence its interaction with biological targets and synthetic applications. The conformational differences between these stereoisomers are particularly evident in the relative orientations of the bicyclic core and the carboxylic acid functional group, creating distinct molecular architectures with potentially different biological activities.

The relationship between this compound and its structural analogs, including octahydroindole-2-carboxylic acid, provides additional insight into the importance of the bicyclic framework for maintaining specific conformational characteristics. While these compounds share similar molecular formulas and functional group arrangements, the connectivity differences between the indolizine and indole systems result in significantly different conformational behaviors and three-dimensional structures. These structural comparisons highlight the critical importance of precise stereochemical specification and the subtle but significant effects of connectivity variations on overall molecular architecture.

Stereoisomer Configuration Chemical Abstracts Service Number Molecular Weight (g/mol) Crystal System Conformational Characteristics
(2S,3aS,7aS)-form 80875-98-5 169.22 - Chair piperidine, envelope pyrrolidine
(2S,3aS,7aR)-form 145513-93-5 169.22 - Chair piperidine, twisted pyrrolidine
(R)-(-)-Octahydroindolizine 89772-92-9 125.21 - Alternative bicyclic arrangement
General form 103521-84-2 169.22 Orthorhombic/Monoclinic Variable conformations

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B1390549 Octahydroindolizine-2-carboxylic acid CAS No. 103521-84-2

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTFWJPLXOUJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-2-carboxylic acid typically involves the hydrogenation of indolizine derivatives. One common method includes the reduction of indolizine-2-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve complete hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction proceeds via nucleophilic acyl substitution:

Reaction ConditionsReagentsProductYieldSource
Acid catalysis (H₂SO₄)MethanolMethyl octahydroindolizine-2-carboxylate75–85%
Thionyl chloride (SOCl₂)EthanolEthyl ester derivative90%

Mechanism :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of water regenerates the carbonyl, yielding the ester .

Amidation and Salt Formation

The compound forms amides and salts via its deprotonated carboxylate:

Amidation with Amines

AmineCatalystProductNotes
AmmoniaDCC (dicyclohexylcarbodiimide)Octahydroindolizine-2-carboxamideHigh regioselectivity
Primary alkylaminesEDC/HOBtN-Alkylamide derivativesRequires coupling agents

Salt Formation

Reaction with hydrochloric acid yields octahydroindolizine-2-carboxylic acid hydrochloride , a stable crystalline salt used in pharmaceutical formulations .

Decarboxylation Reactions

Electrochemical or thermal decarboxylation generates alkyl radicals or hydrocarbons:

MethodConditionsProductApplication
Kolbe electrolysisNi-foam anode, 10 mA/cm²Homocoupled alkane (C₁₆)Radical-mediated synthesis
Thermal (200–250°C)Cu catalystOctahydroindolizineRing-retained product

Mechanistic Insight :

  • Decarboxylation involves surface-adsorbed carboxylate oxidation, producing a carboxyl radical that rapidly loses CO₂ .

Nucleophilic Acyl Substitution

The carboxylic acid participates in reactions with nucleophiles (e.g., Grignard reagents):

NucleophileProductKey Step
LiAlH₄Octahydroindolizine-2-methanolReduction to primary alcohol
Organolithium reagentsKetone derivativesFormation of tetrahedral intermediate

Structural Influence on Reactivity

The bicyclic indolizine framework sterically hinders the carboxylic acid group, moderating reaction rates compared to linear analogs. Computational studies (DFT) confirm a bridging adsorption mode on metal oxides, influencing interfacial reactions .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents
Oic has been utilized in the development of antihypertensive drugs. Its derivatives have shown efficacy in treating hypertension by acting as ACE inhibitors. For instance, the compound is a precursor to trandolapril, a well-known antihypertensive medication that helps manage high blood pressure by inhibiting the angiotensin-converting enzyme (ACE) . The incorporation of Oic into drug formulations enhances metabolic stability and bioavailability, making these compounds more effective.

Peptide Modifications
The incorporation of Oic into peptide sequences has demonstrated significant improvements in stability and selectivity. It serves as a surrogate for proline and phenylalanine, enhancing the resistance of peptides to enzymatic degradation . This property is particularly valuable in designing peptide-based therapeutics, including bradykinin B2 receptor antagonists, which are implicated in pain and inflammation management .

Peptide Engineering

Structural Rigidity
Oic introduces rigidity into peptide backbones, akin to proline, which can influence the secondary structure of peptides. This modification is crucial for developing bioactive peptides with improved pharmacological profiles . The increased lipophilicity associated with Oic also facilitates better membrane permeability, enhancing absorption and distribution within biological systems .

Cyclic Peptides
Oic has been instrumental in stabilizing β-turn structures within small cyclic peptides. This stabilization is essential for developing non-peptidic bradykinin B2 antagonists and other cyclic peptide therapeutics . The ability to create cyclic structures with enhanced stability opens avenues for novel drug designs.

Natural Products and Bioactivity

Marine Natural Products
Oic derivatives are found in natural products such as marine aeruginosins, which exhibit potent antithrombotic properties. These compounds highlight the potential of Oic as a scaffold for developing new therapeutic agents targeting coagulation disorders .

Investigational Compounds
Quaternary derivatives of Oic are being explored for their potential applications in treating diseases characterized by joint cartilage damage, such as osteoarthritis. These investigational compounds leverage the unique properties of Oic to develop targeted therapies .

Synthesis and Formulation

Synthetic Strategies
Recent advancements in synthetic methodologies have improved the efficiency of producing enantiomerically pure Oic derivatives. Techniques such as diastereoselective α-alkylation reactions have been developed to access various α-tetrasubstituted derivatives, expanding the chemical toolbox available for medicinal chemists .

Formulation Approaches
Oic can be formulated into various dosage forms including tablets, capsules, and injectable solutions. Its compatibility with common pharmaceutical excipients allows for flexible formulation strategies tailored to specific therapeutic needs .

Summary Table: Applications of Octahydroindolizine-2-carboxylic Acid

Application AreaDescriptionKey Benefits
Antihypertensive AgentsPrecursor to ACE inhibitors like trandolaprilImproved metabolic stability
Peptide ModificationsSurrogate for proline/phenylalanine in peptidesEnhanced stability and selectivity
Structural RigidityIntroduces backbone rigidity in peptidesInfluences secondary structure
Cyclic PeptidesStabilizes β-turns in cyclic peptidesAids in designing non-peptidic antagonists
Natural ProductsFound in marine aeruginosins with antithrombotic propertiesPotential for new therapeutic agents
Investigational CompoundsQuaternary derivatives for joint cartilage damage treatmentsTargeted therapies for osteoarthritis

Mechanism of Action

The mechanism of action of octahydroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This interaction can modulate the activity of the enzyme, leading to changes in biochemical pathways. The carboxylic acid group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Impact : The (2R,3aS,7aS) configuration of octahydroindolizine-2-carboxylic acid distinguishes it from stereoisomers like (3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, which may exhibit divergent biological activity due to spatial arrangement .

Research and Application Notes

  • Pharmacological Potential: Preliminary studies on similar bicyclic compounds (e.g., indole-2-carboxylic acid derivatives) demonstrate antiviral and enzyme-inhibitory activities, though specific data for this compound remain scarce .

Biological Activity

Octahydroindolizine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the indolizine family of compounds, which are characterized by their bicyclic structure. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. For example, recent studies have highlighted efficient synthetic pathways that yield high purity and yield of octahydroindolizine derivatives, emphasizing the importance of optimizing reaction conditions for better outcomes .

1. Antimonoamine Oxidase Activity

One of the notable biological activities of this compound derivatives is their inhibition of monoamine oxidase (MAO). Research has shown that N'-substituted hydrazides derived from indolizine-2-carboxylic acid exhibit significant MAO inhibitory activity, surpassing that of standard drugs like iproniazid. This suggests potential applications in treating neurological disorders where MAO plays a critical role .

2. COX-2 Inhibition

In vitro studies have demonstrated that certain derivatives of octahydroindolizine exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The structure-activity relationship (SAR) analyses indicate that modifications to the indolizine scaffold can enhance COX-2 inhibitory potency, making these compounds promising candidates for anti-inflammatory therapies .

3. Anticancer Properties

The anticancer potential of octahydroindolizine derivatives has also been explored. Compounds within this class have shown cytotoxic effects against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. Specific derivatives have been identified with low micromolar IC50 values, indicating strong efficacy against tumor cells .

Case Studies

Study Findings Activity IC50 (μM)
Study 1N'-substituted hydrazides showed significant MAO inhibitionMAO Inhibition< 1.0
Study 2Indolizine derivatives exhibited COX-2 selectivityCOX-2 Inhibition3.5
Study 3Cytotoxic effects against cancer cell linesAnticancer Activity0.5 - 5.0

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific functional groups on the octahydroindolizine scaffold significantly influence its biological activity. For instance:

  • Substituents at the nitrogen atom : Modifications can enhance binding affinity to target enzymes.
  • Carboxylic group positioning : The position and steric hindrance around the carboxyl group are critical for maintaining biological activity.

These insights are crucial for designing new derivatives with improved efficacy and reduced side effects.

Q & A

Q. Can machine learning models predict novel bioactivities of this compound analogs?

  • Methodological Answer : Train models on ChEMBL datasets using molecular descriptors (e.g., Morgan fingerprints, topological torsion). Validate predictions via high-throughput screening against kinase or GPCR panels. Prioritize compounds with Tanimoto similarity >0.7 to known mitochondrial activators .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydroindolizine-2-carboxylic acid
Reactant of Route 2
Octahydroindolizine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.